3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 287.33 g/mol. This compound features a unique structure that incorporates a cyclopentathiophene moiety, which is significant in various biological applications. The amido group attached to the benzoic acid structure enhances its potential for pharmaceutical use, particularly in drug development.
3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid can be classified as:
The synthesis of 3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid typically involves the following steps:
The synthesis can be optimized by controlling reaction temperatures, times, and concentrations to improve yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .
The molecular structure of 3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid features:
3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid can undergo several chemical reactions:
These reactions are typically carried out under controlled conditions using various reagents (e.g., oxidizing agents for oxidation) and monitored using chromatographic techniques for product identification .
The mechanism of action for 3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid largely depends on its interaction with biological targets:
Research indicates that compounds with similar structures exhibit significant biological activity against various pathogens and may modulate cellular processes through enzyme inhibition or receptor interaction .
Relevant data on solubility and stability can be critical for applications in drug formulation and materials science .
3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in ongoing research efforts aimed at developing innovative therapeutic agents.
Thiophene-based compounds have evolved from simple dye intermediates to sophisticated therapeutic agents. Early medicinal applications exploited their electron-rich character for DNA intercalation, while later developments capitalized on their metabolic stability and diverse binding capabilities. The cyclopenta[b]thiophene system emerged as a strategic innovation to overcome limitations of planar thiophenes by introducing controlled three-dimensionality without sacrificing aromatic character [8].
A pivotal advancement occurred with the development of flosulide, a selective COX-2 inhibitor featuring a cyclopenta[b]thiophene core. This 1998 breakthrough demonstrated how annulation of cyclopentane to thiophene could enhance target selectivity and pharmacokinetic profiles. The synthetic route—combining Friedel-Crafts acylation and alkylation of 2-chlorothiophene—established methodologies later adapted for derivatives like 3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid [7]. Contemporary research expanded applications to protein kinase inhibition, particularly targeting PI3K pathways implicated in oncology and autoimmune disorders. Patent literature reveals cyclopenta[b]thiophene carboxamides as key scaffolds in signal transduction inhibitors, highlighting their versatility in modulating intracellular targets [10].
Table 1: Evolution of Key Thiophene-Based Medicinal Chemistry Platforms
Era | Representative Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1980s | Tenidap | Anti-inflammatory | Monocyclic thiophene carboxylate |
1998 | Flosulide | Selective COX-2 inhibition | Cyclopenta[b]thiophene core |
2010s | PI3K inhibitors | Oncology/Autoimmune disorders | Functionalized carboxamide derivatives |
Contemporary | 3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid | Multitarget agents | Amido-benzoic acid hybridization |
The 5,6-dihydro-4H-cyclopenta[b]thiophene unit delivers three critical advantages for bioactive molecule design:
Stereoelectronic Modulation: Fusion of the non-aromatic cyclopentane ring creates a bicyclic system with distinct electronic properties. The thiophene ring retains aromatic character (6π electrons), while the saturated ring introduces sp³ hybridized carbons. This combination fine-teles electron delocalization, enhancing dipole moments crucial for target interactions. Density functional theory calculations confirm heightened molecular polarity (μ = 4.2D) compared to monocyclic thiophenes (μ = 1.8-2.5D) [9].
Conformational Restriction: The puckered cyclopentane ring imposes defined dihedral angles (125-130°) at the fusion bond, positioning substituents in pseudoequatorial orientations. This reduces the entropic penalty upon target binding. Molecular dynamics simulations demonstrate that the cyclopenta[b]thiophene core maintains planar ligand presentation of the 2-carboxamide group to biological targets, enhancing binding affinity [1] [9].
Biopolymeric Mimicry: The curvature and C2 symmetry of the bicyclic system effectively mimics proline-containing peptide motifs. This facilitates engagement with targets recognizing β-turns, evidenced by crystallographic studies showing cyclopenta[b]thiophene derivatives occupying peptide-binding sites in PTPN22 and kinase domains [6]. Liquid crystal research further confirms the core’s enhanced linearity and height/width ratio versus phenyl alternatives, enabling optimal interaction with biomolecular interfaces [9].
Table 2: Comparative Molecular Properties of Thiophene-Based Cores
Parameter | Thiophene | Benzothiophene | Cyclopenta[b]thiophene | Significance |
---|---|---|---|---|
Planarity (RMSD) | 0.02 Å | 0.12 Å | 0.28 Å | Moderate non-planarity enhances membrane permeability |
π-Orbital Coefficient | 0.72 | 0.68 | 0.65 | Balanced aromaticity for protein stacking |
Log P (Calculated) | 2.31 | 3.78 | 2.95 | Optimized lipophilicity for CNS penetration |
H-bond Acceptor Sites | 1 | 1 | 2 | Enhanced target engagement capacity |
The strategic fusion of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid with 3-aminobenzoic acid creates a dual-functional pharmacophore with orthogonal binding domains. This hybridization exploits three synergistic mechanisms:
Complementary Polarity: The benzoic acid moiety (calculated pK~a~ ≈ 4.2) provides pH-dependent ionization capacity, enhancing solubility in physiological environments. Meanwhile, the cyclopenta[b]thiophene amide maintains hydrophobic surface area (125 Ų) for target engagement. This duality achieves balanced distribution coefficients (log D~7.4~ = 1.8), optimizing membrane permeation while preventing excessive tissue accumulation [3] [8].
Bidirectional H-bond Arrays: Crystallographic data reveals the amide linker forms simultaneous H-bonds using both carbonyl (H-bond acceptor) and NH (H-bond donor) groups. The benzoic acid carboxylate engages in salt bridge formation with basic residues. Molecular docking against autoimmune disease target PTPN22 demonstrates a four-point interaction: (1) Amide carbonyl to Arg^489^, (2) Amide NH to Asp^521^, (3) Carboxylate to Lys^627^, and (4) Thiophene S to Tyr^426^ hydrophobic contact [6].
Conformational Locking: Rotation about the amide C-N bond is restricted by partial double-bond character (15 kcal/mol barrier). This preorganizes the molecule for target binding, reducing entropic costs. In SARS-CoV-2 M~pro~ docking studies, this rigidity enables optimal positioning to form a covalent adduct with catalytic Cys^145^ while the benzoate anchors in the S1 specificity pocket [6]. Quantitative structure-activity relationship (QSAR) models confirm the critical contribution of this hybridization, with CoMFA analyses showing electrostatic potential maps localizing negative charge density over the carboxylate and positive potential over the amide NH—matching complementary regions in target proteins [6].
Table 3: Pharmacophore Features of 3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid
Pharmacophore Feature | Structural Element | 3D Spatial Position | Target Interaction Type | Biological Application |
---|---|---|---|---|
Anionic Center | Benzoic acid carboxylate | C15-O18/O19 | Salt bridge with Lys/Arg residues | PTPN22 inhibition [6] |
H-bond Donor | Amide NH | N7-H8 | H-bond to backbone carbonyls | SARS-CoV-2 M~pro~ binding [6] |
H-bond Acceptor | Amide carbonyl | O9 | H-bond to Ser/Thr/Tyr side chains | PI3K inhibition [10] |
Hydrophobic Domain | Cyclopentane-thiophene fused | C1-C6/S14 | Van der Waals contacts with lipophilic pockets | COX-2 binding [7] |
Aromatic Plane | Thiophene ring | C10-C13/S14 | π-π stacking with Phe/Tyr | Kinase hinge binding [10] |
The benzoic acid component’s meta-substitution pattern proves particularly advantageous versus ortho or para isomers. Molecular modeling confirms the meta configuration enables simultaneous exposure of both pharmacophoric elements—unlike ortho substitution which induces steric clash, or para substitution which extends the molecule beyond optimal length for target binding pockets [8]. This geometric precision underpins the compound’s investigation in multitarget therapies for complex pathologies including autoimmune disorders (targeting PTPN22) and viral infections (targeting SARS-CoV-2 M~pro~) where synergistic pathway modulation is required [6].
Table 4: Nomenclature and Identifiers of 3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 3-[(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)amino]benzoic acid |
CAS Registry | 1016498-95-5 |
Molecular Formula | C~15~H~13~NO~3~S |
Molecular Weight | 287.33 g/mol |
Canonical SMILES | OC(=O)C1=CC=CC(NC(C2=CC3CCC=C3S2)=O)=C1 |
InChI Key | PGYCOJMXQYXARW-UHFFFAOYSA-N |
Synonym | Benzoic acid, 3-[[(5,6-dihydro-4H-cyclopenta[b]thien-2-yl)carbonyl]amino]- |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1